molecular formula C19H22ClN5O2 B2982977 (4-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone CAS No. 898417-63-5

(4-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2982977
CAS RN: 898417-63-5
M. Wt: 387.87
InChI Key: UMKWHBIQQGQDHF-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone” is a chemical compound . The CAS Number is 54042-47-6 . The molecular weight of this compound is 224.69 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones were prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using X-ray diffraction . The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site .

Scientific Research Applications

Antibacterial and Antifungal Agent

This compound has been synthesized and tested for its antibacterial and antifungal activities . The presence of the piperazine moiety and the chlorophenyl group contributes to its efficacy in combating microbial infections. Studies have shown that derivatives of this compound exhibit good activity against various bacterial and fungal strains .

Cancer Research

The structural features of this compound, particularly the piperazine ring, make it a candidate for anticancer studies. Piperazine derivatives are known to possess anticancer properties, and this compound’s ability to interact with biological targets can be explored for potential cancer therapies .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor , specifically targeting the 17beta-hydroxysteroid dehydrogenase type 5 (17β-HSD5). This enzyme is involved in steroid metabolism and is a target for drug development in hormone-related cancers and leukemia .

Drug Discovery

With its heterocyclic structure containing nitrogen atoms, this compound serves as an important building block in drug discovery. Its versatility allows for easy modification and optimization of physicochemical properties, which is crucial in the development of new therapeutic agents .

Psychotropic Research

Compounds with a piperazine core are often explored for their psychotropic effects. This particular compound could be investigated for its potential use in the treatment of psychiatric disorders, leveraging its ability to cross the blood-brain barrier and interact with central nervous system targets .

HIV Protease Inhibitors

The piperazine nucleus is a common feature in many HIV protease inhibitors. This compound’s structure could be utilized to develop new inhibitors that are more potent and selective, contributing to the ongoing fight against HIV/AIDS .

Mechanism of Action

Target of Action

The primary target of (4-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is the human enzyme 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . This enzyme plays a crucial role in the biosynthesis of steroid hormones, and its inhibition is of interest for potential treatments for leukemia and hormone-related cancers .

Mode of Action

(4-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone interacts with its target, AKR1C3, by forming a complex. The compound binds to the enzyme’s active site, forming hydrogen bonds between the carbonyl oxygen of the drug and the amino acids Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit of the compound provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .

Biochemical Pathways

The inhibition of AKR1C3 by (4-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone affects the biosynthesis of steroid hormones. This disruption can lead to downstream effects that may be beneficial in the treatment of diseases such as leukemia and hormone-related cancers .

Pharmacokinetics

The compound’s potent and selective inhibition of akr1c3 suggests it may have favorable bioavailability .

Result of Action

The result of the action of (4-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is the potent and selective inhibition of AKR1C3 . This inhibition disrupts the biosynthesis of steroid hormones, which could potentially lead to therapeutic effects in the treatment of leukemia and hormone-related cancers .

properties

IUPAC Name

(4-chlorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c20-16-3-1-15(2-4-16)19(26)25-9-7-23(8-10-25)17-5-6-18(22-21-17)24-11-13-27-14-12-24/h1-6H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKWHBIQQGQDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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